molecular formula C18H24N2O2S B5397808 2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide

2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide

Cat. No.: B5397808
M. Wt: 332.5 g/mol
InChI Key: APLMNRSCSDCCCO-UHFFFAOYSA-N
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Description

2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts high stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide typically involves multiple steps. One common approach starts with the functionalization of adamantane to introduce the 3,5-dimethyl groups. This is followed by the formation of the carbonyl group through oxidation reactions. The thiophene ring is then introduced via a coupling reaction, and the final amide bond is formed through a condensation reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantane framework provides rigidity and stability, allowing the compound to effectively bind to its targets. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The carbonyl and amide groups can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide is unique due to its combination of the adamantane framework with the thiophene and amide functionalities. This combination imparts high stability, rigidity, and potential for diverse interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3,5-dimethyladamantane-1-carbonyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-16-5-11-6-17(2,8-16)10-18(7-11,9-16)15(22)20-14-12(13(19)21)3-4-23-14/h3-4,11H,5-10H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLMNRSCSDCCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=C(C=CS4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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